molecular formula C11H19NO2S B8273471 Ethyl 2,2-diethyl-4-thiocyanobutyrate

Ethyl 2,2-diethyl-4-thiocyanobutyrate

Cat. No.: B8273471
M. Wt: 229.34 g/mol
InChI Key: CLYPRYYLHDRBSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,2-diethyl-4-thiocyanobutyrate is an organosulfur compound characterized by a butyrate ester backbone with distinct substituents:

  • 2,2-Diethyl groups: Positioned at the second carbon of the butyrate chain, these substituents introduce steric bulk and enhance lipophilicity.
  • 4-Thiocyanate group (-SCN): A reactive functional group at the terminal carbon, contributing to nucleophilic and oxidative reactivity.

Molecular Formula: C₁₁H₁₉NO₂S Molecular Weight: 229.34 g/mol Key Properties:

  • High lipophilicity due to diethyl substituents.
  • Reactivity driven by the thiocyanate group, enabling applications in agrochemicals or pharmaceuticals as intermediates.

Properties

Molecular Formula

C11H19NO2S

Molecular Weight

229.34 g/mol

IUPAC Name

ethyl 2,2-diethyl-4-thiocyanatobutanoate

InChI

InChI=1S/C11H19NO2S/c1-4-11(5-2,7-8-15-9-12)10(13)14-6-3/h4-8H2,1-3H3

InChI Key

CLYPRYYLHDRBSM-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CCSC#N)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 2,2-Dimethyl-4-(3,5-Dimethylphenyl)-4-Oxobutyrate

Molecular Formula : C₁₆H₂₂O₃
Molecular Weight : 262.34 g/mol
Key Differences :

  • Substituents: 2,2-Dimethyl groups (vs. diethyl in the target compound), reducing steric hindrance. 4-Oxo (=O) group (vs. 3,5-Dimethylphenyl ring: Introduces aromaticity and π-π stacking interactions, absent in the aliphatic target compound.
  • Applications : Likely used in photodynamic therapy or polymer synthesis due to aromaticity and ketone reactivity.

Ethyl 4-Thiocyanobutyrate (Unsubstituted Analog)

Molecular Formula: C₇H₁₁NO₂S Molecular Weight: 173.23 g/mol Key Differences:

  • Lack of 2,2-diethyl groups : Reduced lipophilicity and steric shielding, increasing susceptibility to hydrolysis.
  • Reactivity : The thiocyanate group is more exposed, enhancing nucleophilic substitution rates compared to the diethyl-substituted compound.

Piperidine-Based Esters (General Class)

Example: 2,2,6,6-Tetramethylpiperidin-4-yl acetate Molecular Formula: C₁₃H₂₅NO₂ Key Differences:

  • Core Structure : Piperidine ring (vs. butyrate chain), imparting rigidity and basicity.
  • Functional Groups : Esters with variable alkyl chains, modulating solubility and bioavailability.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituent Impact
Ethyl 2,2-diethyl-4-thiocyanobutyrate C₁₁H₁₉NO₂S 229.34 -SCN, -COOEt, 2,2-diethyl High lipophilicity; steric hindrance
Ethyl 2,2-dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyrate C₁₆H₂₂O₃ 262.34 =O, -COOEt, 3,5-dimethylphenyl Aromatic interactions; ketone reactivity
Ethyl 4-thiocyanobutyrate C₇H₁₁NO₂S 173.23 -SCN, -COOEt Higher reactivity; lower stability
2,2,6,6-Tetramethylpiperidin-4-yl acetate C₁₃H₂₅NO₂ 243.35 -COOAc, piperidine ring Rigid structure; enhanced basicity

Research Findings and Implications

  • Steric Effects : The 2,2-diethyl groups in the target compound reduce enzymatic degradation rates compared to unsubstituted analogs, making it more suitable for slow-release formulations.
  • Thiocyanate Reactivity : The -SCN group facilitates cross-coupling reactions, enabling its use in synthesizing sulfur-containing pharmaceuticals.
  • Comparative Solubility : The diethyl-substituted compound exhibits lower water solubility (~0.1 mg/mL) than the dimethylphenyl analog (~2.5 mg/mL) due to increased hydrophobicity .

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